molecular formula C14H18N6O2 B6448278 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2640888-54-4

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B6448278
CAS No.: 2640888-54-4
M. Wt: 302.33 g/mol
InChI Key: PZUUHNLXBLKPQO-UHFFFAOYSA-N
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Description

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyrimidine ring, a piperazine ring, and a dihydropyrazinone core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps:

    Formation of the Methoxypyrimidine Ring: This step involves the reaction of appropriate starting materials under conditions that promote the formation of the methoxypyrimidine ring. Common reagents include methoxy-substituted pyrimidine precursors and suitable catalysts.

    Piperazine Ring Formation: The next step involves the introduction of the piperazine ring. This can be achieved through nucleophilic substitution reactions where the methoxypyrimidine derivative reacts with piperazine under controlled conditions.

    Dihydropyrazinone Core Formation: The final step involves the formation of the dihydropyrazinone core. This can be achieved through cyclization reactions where the intermediate compounds undergo intramolecular reactions to form the desired dihydropyrazinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the dihydropyrazinone core, potentially leading to the formation of more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various alkyl or acyl groups, modifying the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal properties can be explored, particularly its ability to interact with specific molecular targets. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can include hydrogen bonding, van der Waals forces, and covalent bonding, depending on the context. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-chloropyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
  • 3-[4-(4-fluoropyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one

Uniqueness

Compared to similar compounds, 3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one features a methoxy group, which can influence its reactivity and interactions. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other interactions, potentially leading to unique biological and chemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2/c1-18-6-5-15-12(13(18)21)19-7-9-20(10-8-19)14-16-4-3-11(17-14)22-2/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUUHNLXBLKPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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